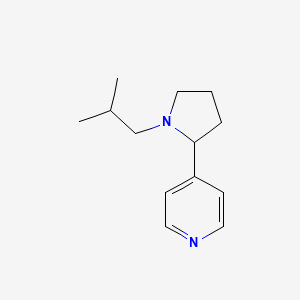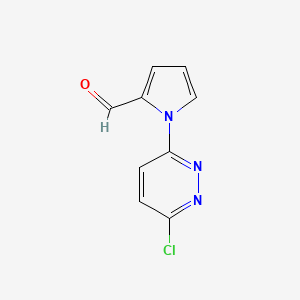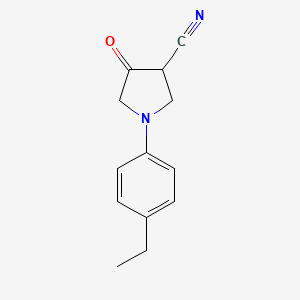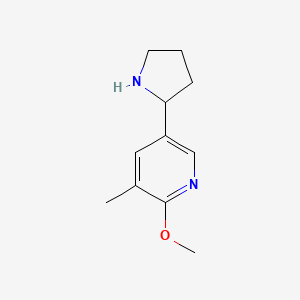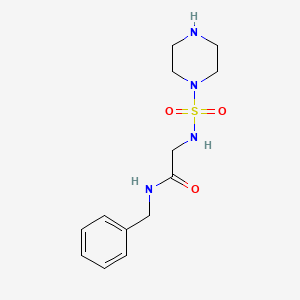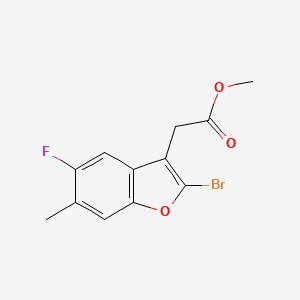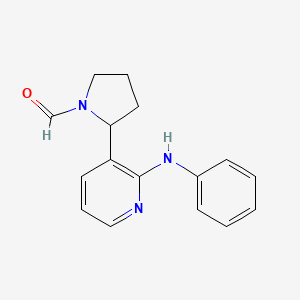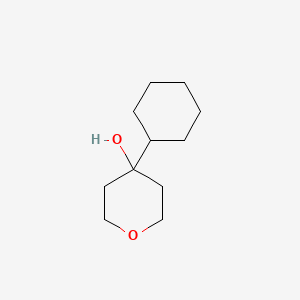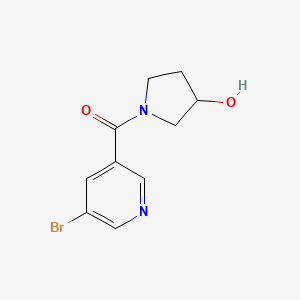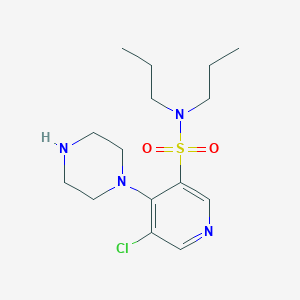
5-Chloro-4-(piperazin-1-yl)-N,N-dipropylpyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-(piperazin-1-yl)-N,N-dipropylpyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a chloro-substituted pyridine ring, a piperazine moiety, and dipropyl groups attached to the nitrogen atoms. Sulfonamides are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(piperazin-1-yl)-N,N-dipropylpyridine-3-sulfonamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the chloro substituent, and attachment of the piperazine and dipropyl groups. One common method involves the reaction of 5-chloro-4-(piperazin-1-yl)pyrimidine with dipropylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as chloroform, and a base, such as potassium carbonate, at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-4-(piperazin-1-yl)-N,N-dipropylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Chloro-4-(piperazin-1-yl)-N,N-dipropylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride: Similar structure but with a pyrimidine ring instead of a pyridine ring.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Contains a piperidine moiety and benzothiazole ring.
Uniqueness
5-Chloro-4-(piperazin-1-yl)-N,N-dipropylpyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro substituent and sulfonamide group enhances its reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C15H25ClN4O2S |
|---|---|
Peso molecular |
360.9 g/mol |
Nombre IUPAC |
5-chloro-4-piperazin-1-yl-N,N-dipropylpyridine-3-sulfonamide |
InChI |
InChI=1S/C15H25ClN4O2S/c1-3-7-20(8-4-2)23(21,22)14-12-18-11-13(16)15(14)19-9-5-17-6-10-19/h11-12,17H,3-10H2,1-2H3 |
Clave InChI |
YILGLZJLCKMCKX-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)S(=O)(=O)C1=CN=CC(=C1N2CCNCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



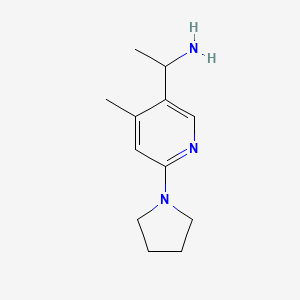

![4-(4-Ethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11803139.png)
